molecular formula C24H23N3O3S B10913248 2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one

2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one

Cat. No.: B10913248
M. Wt: 433.5 g/mol
InChI Key: VYWBJMZESRVWOD-UHFFFAOYSA-N
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Description

2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is a complex organic compound with a unique structure that includes an imidazo[1,5-B]beta-carbolin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C24H23N3O3S/c1-4-11-26-23(28)18-13-16-15-7-5-6-8-17(15)25-21(16)22(27(18)24(26)31)14-9-10-19(29-2)20(12-14)30-3/h4-10,12,18,22,25H,1,11,13H2,2-3H3

InChI Key

VYWBJMZESRVWOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)CC=C)C5=CC=CC=C5N3)OC

Origin of Product

United States

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